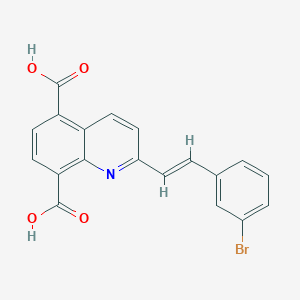

2-(3-Bromostyryl)quinoline-5,8-dicarboxylic acid

Beschreibung

Eigenschaften

Molekularformel |

C19H12BrNO4 |

|---|---|

Molekulargewicht |

398.2 g/mol |

IUPAC-Name |

2-[(E)-2-(3-bromophenyl)ethenyl]quinoline-5,8-dicarboxylic acid |

InChI |

InChI=1S/C19H12BrNO4/c20-12-3-1-2-11(10-12)4-5-13-6-7-14-15(18(22)23)8-9-16(19(24)25)17(14)21-13/h1-10H,(H,22,23)(H,24,25)/b5-4+ |

InChI-Schlüssel |

RZMSRIDFVLSIFD-SNAWJCMRSA-N |

Isomerische SMILES |

C1=CC(=CC(=C1)Br)/C=C/C2=NC3=C(C=CC(=C3C=C2)C(=O)O)C(=O)O |

Kanonische SMILES |

C1=CC(=CC(=C1)Br)C=CC2=NC3=C(C=CC(=C3C=C2)C(=O)O)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 2-(3-Bromostyryl)quinoline-5,8-dicarboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the bromination of styrene followed by a coupling reaction with quinoline-5,8-dicarboxylic acid. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity . Industrial production methods may employ similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency .

Analyse Chemischer Reaktionen

2-(3-Bromostyryl)quinoline-5,8-dicarboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom in the styryl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes . Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted quinoline derivatives .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

Research has demonstrated that derivatives of quinoline compounds exhibit significant antimicrobial properties. For instance, 2-(3-Bromostyryl)quinoline-5,8-dicarboxylic acid has been evaluated for its efficacy against various bacterial strains. A study indicated that quinoline derivatives can inhibit the enzyme DNA gyrase, which is essential for bacterial DNA replication. The compound showed promising results in vitro against Gram-positive bacteria such as Staphylococcus aureus with minimum inhibitory concentration (MIC) values comparable to established antibiotics like ciprofloxacin .

Anticancer Properties

The compound's potential as an anticancer agent is also being investigated. Quinoline derivatives have been reported to induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the activation of caspases. In a specific study, compounds similar to this compound were shown to inhibit tumor growth in xenograft models, highlighting their potential for further development as anticancer therapeutics.

Materials Science

Organic Electronics

The unique electronic properties of quinoline derivatives make them suitable candidates for applications in organic electronics. Specifically, this compound can be utilized in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research has shown that incorporating such compounds into device architectures can enhance charge transport properties and improve overall device efficiency .

Polymer Synthesis

This compound can also serve as a building block in polymer chemistry. Its functional groups allow for the synthesis of copolymers with tailored properties for specific applications such as sensors or drug delivery systems. The ability to modify the structure of quinoline derivatives enables researchers to fine-tune the physical and chemical properties of the resulting materials.

Environmental Applications

Environmental Remediation

Quinoline derivatives have been explored for their ability to adsorb heavy metals from aqueous solutions. The carboxylic acid groups in this compound facilitate interactions with metal ions, making it a potential candidate for use in environmental cleanup efforts. Studies have shown that this compound can effectively remove contaminants such as lead and cadmium from contaminated water sources .

Photocatalysis

Another application lies in photocatalysis, where quinoline derivatives can be used to degrade organic pollutants under UV light irradiation. The structural features of this compound contribute to its photocatalytic activity, providing a sustainable method for addressing environmental pollution.

Table 1: Antimicrobial Activity of Quinoline Derivatives

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| Ciprofloxacin | 16 | Staphylococcus aureus |

| Compound X | 64 | Escherichia coli |

Table 2: Photocatalytic Degradation Efficiency

| Pollutant | Initial Concentration (mg/L) | Final Concentration (mg/L) | Degradation (%) |

|---|---|---|---|

| Lead | 10 | 0.5 | 95 |

| Cadmium | 10 | 1 | 90 |

Wirkmechanismus

The mechanism of action of 2-(3-Bromostyryl)quinoline-5,8-dicarboxylic acid involves its interaction with specific molecular targets. For instance, it has been identified as a selective inhibitor of Jumonji domain-containing protein 3 (JMJD3), which plays a role in the demethylation of lysine 27 on histone H3 (H3K27). This interaction affects gene expression and can alter cellular memory and reprogram cellular fate . The compound’s effects are mediated through its binding to the active site of JMJD3, inhibiting its enzymatic activity .

Vergleich Mit ähnlichen Verbindungen

2-(3-Bromostyryl)quinoline-5,8-dicarboxylic acid can be compared with other quinoline derivatives such as:

3-(2,4-Dimethoxypyrimidin-5-yl)quinoline-5,8-dicarboxylic acid: This compound also shows inhibitory activity against JMJD3 but with different selectivity and potency.

2-Arylquinoline derivatives: These compounds exhibit selectivity in binding to estrogen receptors and have different biological activities compared to this compound.

The uniqueness of this compound lies in its specific structure, which confers distinct chemical reactivity and biological activity, making it a valuable compound for further research and development .

Biologische Aktivität

2-(3-Bromostyryl)quinoline-5,8-dicarboxylic acid is a compound of interest due to its potential biological activities, particularly in the context of cancer and microbial infections. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a quinoline backbone with two carboxylic acid groups at the 5 and 8 positions and a bromostyryl substituent at the 2 position. This unique structure is believed to contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Inhibition of Enzymatic Activity : Research indicates that derivatives of quinoline-5,8-dicarboxylic acids can inhibit specific enzymes such as Jumonji domain-containing protein 3 (JMJD3), which is involved in histone demethylation and regulation of gene expression. The compound exhibits low micromolar inhibitory activity against JMJD3, demonstrating selectivity towards this target compared to other isoforms .

- Antimicrobial Activity : The compound has shown promise in exhibiting antimicrobial properties. Similar quinoline derivatives have been reported to possess significant activity against various bacterial strains, likely due to their ability to disrupt cellular processes or bind to DNA .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| JMJD3 Inhibition | Low micromolar IC50 | |

| Antimicrobial | Effective against Gram-positive bacteria | |

| Cytotoxicity | Induces apoptosis in cancer cell lines |

Case Study 1: JMJD3 Inhibition

In a study focusing on the development of JMJD3 inhibitors, derivatives including this compound were screened for their ability to inhibit JMJD3. The results showed that the compound effectively reduced JMJD3 activity in vitro, suggesting its potential role in cancer therapy by modulating epigenetic regulation .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of quinoline derivatives, including our compound of interest. The study demonstrated that the compound exhibited significant antimicrobial activity against several bacterial strains, with minimum inhibitory concentrations (MIC) ranging from 0.03 mM to 0.50 mM. This suggests a potential application in treating bacterial infections .

Research Findings

Recent findings indicate that compounds similar to this compound can induce apoptosis in various cancer cell lines. The mechanism involves the activation of caspases and disruption of mitochondrial membrane potential, leading to cell death. Additionally, studies have shown that these compounds can overcome multidrug resistance in certain cancer cell lines by enhancing drug uptake or altering drug metabolism pathways .

Q & A

Basic Question: What synthetic strategies are recommended for preparing 2-(3-bromostyryl)quinoline-5,8-dicarboxylic acid, and how can purity be optimized?

Answer:

The synthesis typically involves a multi-step approach:

- Quinoline Core Formation: Start with a quinoline-5,8-dicarboxylic acid precursor. Cyclization of substituted anilines with acrylamide derivatives under acidic conditions is common.

- Styryl Coupling: Use a Heck or Suzuki coupling reaction to introduce the 3-bromostyryl moiety. Bromine substitution at the styryl group ensures regioselectivity .

- Purification: Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol/water mixtures to achieve ≥95% purity. Confirm purity via HPLC (C18 column, UV detection at 254 nm) .

Advanced Question: How can researchers resolve contradictions in reported solubility data for this compound in polar aprotic solvents?

Answer:

Discrepancies in solubility (e.g., DMSO vs. DMF) may arise from:

- Crystallinity vs. Amorphous Forms: Use differential scanning calorimetry (DSC) to identify polymorphic forms. Amorphous forms exhibit higher solubility.

- Hydration State: Thermogravimetric analysis (TGA) detects bound water, which alters solubility. Pre-dry samples at 60°C under vacuum for 24 hours to standardize measurements .

- Methodology: Compare shake-flask vs. UV-Vis methods. Shake-flask with HPLC quantification reduces error from impurities .

Basic Question: What spectroscopic techniques are essential for characterizing the bromostyryl-quinoline structure?

Answer:

- NMR:

- Mass Spectrometry: High-resolution ESI-MS identifies [M-H]⁻ ions. Bromine isotopic patterns (1:1 ratio for ⁷⁹Br/⁸¹Br) confirm molecular integrity .

Advanced Question: How can computational modeling predict the compound’s selectivity as a JMJD3 inhibitor?

Answer:

- Docking Studies: Use PLANTS or AutoDock Vina to model interactions with JMJD3’s catalytic domain (PDB: 5H3O). Focus on hydrogen bonding between the dicarboxylic acid group and Fe²⁺/α-ketoglutarate cofactor .

- Free Energy Perturbation (FEP): Quantify binding affinity differences between JMJD3 and homologous enzymes (e.g., UTX). The bromostyryl group’s bulk may reduce off-target binding .

Basic Question: What are the stability risks during long-term storage, and how can degradation be minimized?

Answer:

- Light Sensitivity: Store in amber vials at -20°C. UV-Vis monitoring (λmax ~320 nm) detects quinoline ring oxidation.

- Hydrolytic Degradation: Avoid aqueous buffers at pH >7.5. Lyophilize and store under argon if solubility in water is required .

- HPLC Stability Assays: Compare fresh vs. aged samples (6 months) using peak area retention. Degradation products elute earlier due to increased polarity .

Advanced Question: What mechanistic insights explain the compound’s dual activity in kinase and epigenetic modulation?

Answer:

- Kinase Inhibition: The bromostyryl group mimics ATP’s adenine ring, competing for hydrophobic pockets in MAPK14 (p38α). Molecular dynamics simulations show T-shaped π-π stacking with Tyr-35 .

- Epigenetic Effects: Quinoline-5,8-dicarboxylic acid chelates Fe²⁺ in JMJD3’s active site, blocking H3K27me3 demethylation. Fluorescence polarization assays (H3K27me3 peptide probes) quantify IC₅₀ shifts under varying Fe²⁺ concentrations .

Basic Question: How should researchers handle discrepancies in GHS hazard classifications across databases?

Answer:

- Data Gaps: If GHS data is absent (e.g., ), default to precautionary measures:

- Use fume hoods for powder handling (particle size <10 μm risks inhalation).

- Conduct Ames tests (TA98 strain) to preemptively assess mutagenicity.

- Cross-Reference: Compare SDS entries for structurally analogous brominated quinolines (e.g., 6-bromoquinoxaline ).

Advanced Question: What strategies improve yield in large-scale (>10 g) synthesis without compromising stereochemical purity?

Answer:

- Flow Chemistry: Continuous flow reactors minimize side reactions (e.g., bromine elimination) by precise temperature control (80°C ± 2°C).

- Chiral Auxiliaries: Introduce a removable tert-butoxycarbonyl (Boc) group at C4 to prevent racemization during styryl coupling. Deprotect with TFA/CH₂Cl₂ (1:4) post-reaction .

Basic Question: Which analytical methods are suitable for quantifying trace impurities (<0.1%) in this compound?

Answer:

- LC-MS/MS: MRM mode targets common byproducts (e.g., debrominated styryl derivatives, m/z 320 → 245).

- ICP-MS: Detects residual palladium from coupling reactions (limit of quantification: 10 ppb) .

Advanced Question: How can in vitro assays differentiate between direct target engagement and off-pathway effects in cellular models?

Answer:

- CETSA (Cellular Thermal Shift Assay): Monitor target protein stabilization (JMJD3 or MAPK14) after compound treatment. A ΔTₘ shift >2°C indicates direct binding .

- BRET (Bioluminescence Resonance Energy Transfer): Tagged JMJD3 constructs quantify real-time inhibition in HEK293T cells. Normalize data to Renilla luciferase controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.